5-Bromo-6-chloro-benzo[d]isoxazol-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-chloro-1,2-benzoxazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO2/c8-4-1-3-6(2-5(4)9)12-10-7(3)11/h1-2H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPXEQIXCFCJTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Cl)ONC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy of Benzo[d]isoxazol-3-ol (B1209928) Systems
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts and coupling constants in both proton and carbon spectra, the connectivity and chemical environment of each atom can be determined.
Proton (¹H) NMR Analysis
While specific experimental ¹H NMR data for 5-Bromo-6-chloro-benzo[d]isoxazol-3-ol is not widely published, analysis of the parent compound, Benzo[d]isoxazol-3-ol, and related substituted analogs provides a strong basis for predicting the spectral features. researchgate.netmdpi.com The aromatic region of the spectrum is of particular interest. The benzo[d]isoxazol-3-ol core contains two aromatic protons. In the case of the 5-bromo-6-chloro substituted analog, we would expect to see two singlets in the aromatic region, corresponding to the protons at the C4 and C7 positions. The electron-withdrawing effects of the bromine and chlorine atoms, as well as the isoxazolone ring, would likely shift these proton signals downfield compared to unsubstituted benzene (B151609). The hydroxyl proton at the 3-position would typically appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-4 | 7.5 - 8.0 | s |
| H-7 | 7.3 - 7.8 | s |
| OH | Variable (broad) | s |
Note: These are predicted values based on the analysis of similar structures and are subject to experimental verification.
Carbon (¹³C) NMR Analysis
The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. For this compound, a total of seven distinct carbon signals are expected. The carbons directly bonded to the electronegative bromine and chlorine atoms (C5 and C6) would exhibit characteristic shifts. The carbonyl-like carbon at the 3-position (C3) is expected to be significantly downfield due to the influence of the adjacent oxygen and nitrogen atoms. The remaining aromatic carbons and the bridgehead carbons of the fused ring system would resonate at predictable positions based on established substituent effects in benzene derivatives. mdpi.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C3 | 160 - 165 |
| C3a | 115 - 120 |
| C4 | 125 - 130 |
| C5 | 110 - 115 |
| C6 | 120 - 125 |
| C7 | 110 - 115 |
| C7a | 145 - 150 |
Note: These are predicted values based on the analysis of similar structures and are subject to experimental verification.
Vibrational Spectroscopy Applications
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to show a number of characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding in the solid state. The C=O stretching vibration of the isoxazolone ring is anticipated to appear as a strong absorption in the range of 1750-1700 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring would produce a series of bands in the 1600-1450 cm⁻¹ region. The C-Br and C-Cl stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹. researchgate.net
Fourier-Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR. While the O-H and C=O stretches are often weaker in the Raman spectrum, the aromatic ring vibrations and the C-Br and C-Cl stretches are typically strong and well-defined. This makes FT-Raman an excellent tool for confirming the presence of the halogen substituents and for analyzing the skeletal vibrations of the fused ring system.
Potential Energy Distribution (PED) Analysis for Vibrational Assignments
To definitively assign the observed vibrational bands in the FT-IR and FT-Raman spectra, a Potential Energy Distribution (PED) analysis is often employed. This computational method calculates the theoretical vibrational frequencies and provides a quantitative measure of the contribution of different internal coordinates (such as bond stretches, angle bends, and torsions) to each normal mode of vibration. While specific PED analysis for this compound is not available in the literature, studies on similar heterocyclic systems have demonstrated its utility in providing a detailed and reliable interpretation of the vibrational spectra. chemicalbook.comlgcstandards.com Such an analysis would be crucial for a complete structural and vibrational characterization of the title compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur (λmax) are characteristic of the chromophoric system present in the molecule.
The UV-Vis spectrum of this compound is expected to exhibit distinct absorption bands corresponding to π → π* and n → π* transitions within the benzo[d]isoxazole ring system. The presence of the halogen substituents (bromo and chloro) and the hydroxyl group can influence the position and intensity of these absorption maxima through electronic effects. Typically, the spectrum is recorded in a solvent such as methanol (B129727) or ethanol. For structurally similar benzothiazole (B30560) derivatives, absorption maxima are observed in different solvents, indicating the influence of the solvent environment on the electronic transitions. researchgate.net
Illustrative UV-Vis Spectral Data for this compound
| Solvent | λmax 1 (nm) | λmax 2 (nm) | Molar Absorptivity (ε) at λmax 1 (L·mol⁻¹·cm⁻¹) | Molar Absorptivity (ε) at λmax 2 (L·mol⁻¹·cm⁻¹) | Corresponding Electronic Transition |
| Methanol | ~280 | ~320 | ~9,500 | ~6,200 | π → π |
| Ethanol | ~282 | ~323 | ~9,600 | ~6,300 | π → π |
| Acetonitrile (B52724) | ~278 | ~318 | ~9,400 | ~6,100 | π → π* |
Note: The data in this table is illustrative and based on typical values for related heterocyclic compounds. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., LC-MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. When coupled with a liquid chromatograph (LC-MS), it allows for the analysis of individual components of a mixture.
For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of its elemental formula. The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule. The fragmentation of related benzoxazole (B165842) and benzimidazole (B57391) structures often involves characteristic losses of small neutral molecules or radicals. nih.govnih.gov Common fragmentation pathways for halogenated compounds include the loss of halogen radicals. youtube.com
Expected Fragmentation Pattern of this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Possible Neutral Loss |
| 247/249/251 | [M+H]⁺ (Molecular Ion Peak with Isotopic Pattern) | - |
| 219/221/223 | [M+H - CO]⁺ | CO |
| 168/170 | [M+H - Br]⁺ | Br |
| 140/142 | [M+H - Br - CO]⁺ | Br, CO |
| 133 | [M+H - Br - Cl]⁺ | Br, Cl |
Note: The data in this table is illustrative and based on established fragmentation principles for similar halogenated heterocyclic compounds. The presence of bromine and chlorine isotopes will result in characteristic isotopic patterns for fragments containing these atoms.
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, UPLC, TLC, Column Chromatography)
Chromatographic techniques are fundamental for the separation, identification, and quantification of compounds in a mixture, as well as for the assessment of purity.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are the most widely used analytical techniques for the purity assessment of pharmaceutical intermediates and other fine chemicals. nih.gov For halogenated heterocyclic compounds like this compound, reversed-phase HPLC (RP-HPLC) is a common method. nih.gov In RP-HPLC, a non-polar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. UPLC, which uses smaller particle size columns and higher pressures, offers faster analysis times and better resolution compared to traditional HPLC.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and inexpensive technique used for monitoring reaction progress, identifying compounds, and determining the purity of a substance. researchgate.net A suitable solvent system (mobile phase) is chosen to achieve good separation of the target compound from any impurities on a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). The spots are visualized under UV light or by using a staining agent.
Column Chromatography
Column chromatography is a preparative technique used to purify compounds from a mixture. nih.gov A solution of the crude product is loaded onto a column packed with a stationary phase (e.g., silica gel), and a solvent or solvent mixture (eluent) is passed through the column to separate the components based on their differential adsorption to the stationary phase.
Illustrative Chromatographic Conditions for this compound
| Technique | Stationary Phase | Mobile Phase/Eluent | Detection | Expected Retention Time (Rt) / Retention Factor (Rf) |
| HPLC/UPLC | C18 (Reversed-Phase) | Gradient of Acetonitrile and Water (with 0.1% TFA) | UV at 254 nm | ~5-10 min (dependent on gradient) |
| TLC | Silica Gel 60 F254 | Ethyl Acetate / Hexane (e.g., 30:70 v/v) | UV at 254 nm | ~0.4-0.6 (dependent on exact solvent ratio) |
| Column Chromatography | Silica Gel (60-120 mesh) | Gradient of Ethyl Acetate in Hexane | TLC/UV | - |
Note: The data in this table is illustrative and based on typical conditions for the analysis and purification of related heterocyclic compounds. mdpi.com Method optimization would be required to achieve the best separation for this specific compound.
Crystallographic Analysis and Solid State Architecture
Single-Crystal X-ray Diffraction Studies of Halogenated Benzo[d]isoxazol-3-ols
While specific crystallographic data for 5-Bromo-6-chloro-benzo[d]isoxazol-3-ol is not publicly available, studies on closely related halogenated and non-halogenated isoxazol-3-ol derivatives provide a strong basis for understanding its expected solid-state conformation. rsc.org These studies are crucial for building a comprehensive picture of how the interplay of different functional groups and halogen substituents dictates the molecular and supramolecular structure.
The molecular geometry of the benzo[d]isoxazol-3-ol (B1209928) core is expected to be largely planar due to the fused aromatic and isoxazole (B147169) rings. Studies on analogous heterocyclic systems confirm that the isoxazole ring itself is planar. rsc.org The bond lengths and angles within the benzisoxazole moiety would be consistent with those of other fused aromatic heterocyclic systems. The C-Br and C-Cl bond lengths are anticipated to fall within the average ranges observed for halogenated aromatic compounds. rsc.org
The orientation of the hydroxyl group at the 3-position is of particular interest. In related isoxazol-3-ol structures, this group is a key participant in hydrogen bonding. rsc.org The planarity of the fused ring system is a general feature of such compounds, although minor deviations can occur due to packing forces in the crystal lattice. researchgate.net
Table 1: Representative Crystallographic Data for Analogous Isoxazol-3-ol Derivatives Note: This table presents data from analogous compounds to infer the expected structural parameters for this compound.
| Parameter | Isoxazol-3-ol rsc.org | 5-Methylisoxazol-3-ol rsc.org |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 3.596(1) | 5.861(1) |
| b (Å) | 13.064(1) | 9.098(1) |
| c (Å) | 7.424(1) | 8.879(1) |
| β (°) | 99.30(1) | 104.99(1) |
| Volume (ų) | 343.8(1) | 457.1(1) |
| Z | 4 | 4 |
The arrangement of molecules in the crystal, or crystal packing, is governed by a delicate balance of intermolecular forces. For halogenated benzo[d]isoxazol-3-ols, the packing is expected to be driven by a combination of hydrogen bonding from the hydroxyl group and halogen...halogen interactions, in addition to weaker van der Waals forces. In the crystal structures of isoxazol-3-ol and its 5-methyl derivative, molecules form hydrogen-bonded dimers. rsc.org These dimers then arrange into stacks. A similar dimeric arrangement stabilized by hydrogen bonds is a strong possibility for this compound. The presence of the bulky bromine and chlorine atoms will significantly influence the stacking of these dimeric units, likely leading to a more complex three-dimensional architecture compared to the non-halogenated parent compounds.
Supramolecular Interactions in Solid-State Structures
The non-covalent interactions between molecules, often termed supramolecular interactions, are the cornerstone of crystal engineering. They dictate the self-assembly of molecules into well-defined crystal lattices.
The most significant intermolecular interaction expected in the crystal structure of this compound is the hydrogen bond involving the hydroxyl group at the 3-position and the nitrogen atom of the isoxazole ring of a neighboring molecule. This O-H···N hydrogen bond is a common feature in the crystal structures of isoxazol-3-ols, leading to the formation of centrosymmetric dimers. rsc.org The strength and geometry of these hydrogen bonds are critical in defining the primary supramolecular synthon. In addition to these strong hydrogen bonds, weaker C-H···O and C-H···Cl interactions may also contribute to the stability of the crystal packing. nih.gov
Table 2: Hydrogen Bond Geometry in Analogous Isoxazol-3-ol Dimers Note: This table presents data from analogous compounds to infer the expected hydrogen bonding for this compound.
| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|---|
| Isoxazol-3-ol rsc.org | O(3)-H···N(2) | 0.99 | 1.68 | 2.665(1) | 178 |
| 5-Methylisoxazol-3-ol rsc.org | O(3)-H···N(2) | 1.01 | 1.68 | 2.684(1) | 171 |
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. nih.govnih.govnih.gov The Hirshfeld surface is a three-dimensional map of the close contacts a molecule makes with its neighbors. Different properties can be mapped onto this surface, such as dnorm, which highlights regions of close intermolecular contacts.
For this compound, the Hirshfeld surface would be expected to show prominent red spots on the dnorm map corresponding to the O-H···N hydrogen bonds. Additional, less intense spots would likely indicate the presence of C-H···O, C-H···Cl, and halogen-halogen (Br···Cl) contacts.
The 2D-fingerprint plot is a summary of all the intermolecular contacts, plotting the distance from the Hirshfeld surface to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). The fingerprint plot for this molecule would be expected to show distinct spikes characteristic of strong hydrogen bonds. The contributions of H···H, C···H, O···H, Cl···H, and Br···H contacts to the total Hirshfeld surface area can be quantified from the fingerprint plot, providing a detailed breakdown of the relative importance of different interactions in the crystal packing. nih.govnih.gov For instance, in many organic molecules, H···H contacts comprise a large portion of the surface area, reflecting the prevalence of van der Waals interactions. nih.gov
Crystal Growth Methodologies (e.g., Slow Evaporation Techniques)
The successful cultivation of single crystals of sufficient size and quality is a prerequisite for their analysis by X-ray diffraction, which in turn provides definitive insights into the molecular structure and packing of a compound in the solid state. For compounds like this compound, a common and effective method for crystal growth is slow evaporation of a saturated solution.
The selection of an appropriate solvent is a critical first step in this process. The ideal solvent is one in which the compound exhibits moderate solubility. High solubility may lead to the formation of oils or supersaturated solutions that are resistant to crystallization, while very low solubility can make it difficult to dissolve enough material to yield crystals. The polarity of the solvent and its capacity for hydrogen bonding can also significantly influence crystal packing and morphology.
The general procedure for slow evaporation involves dissolving the purified compound in a suitable solvent, or a mixture of solvents, at or near room temperature until a saturated or near-saturated solution is achieved. This solution is then filtered to remove any particulate impurities that could act as unwanted nucleation sites and hinder the growth of large, well-defined crystals. The clear, saturated solution is then placed in a vessel with a loosely fitting cover, such as a vial covered with perforated parafilm. This setup allows the solvent to evaporate at a slow, controlled rate over a period of several days to weeks. As the solvent volume decreases, the concentration of the solute surpasses its solubility limit, prompting the gradual formation of crystals. The rate of evaporation can be further controlled by adjusting the size of the openings in the cover or by placing the crystallization vessel in an environment with controlled temperature and minimal air currents.
While specific experimental details and crystallographic data for this compound are not prominently available in the surveyed literature, the principles of slow evaporation provide a robust framework for obtaining single crystals of this and related organic compounds. The quality and size of the resulting crystals are contingent upon a delicate balance of factors including solvent choice, saturation level, temperature, and the rate of evaporation.
Computational Chemistry and Theoretical Investigations of 5 Bromo 6 Chloro Benzo D Isoxazol 3 Ol
Electronic Structure and Reactivity Descriptors
Mulliken Charge Distribution Analysis
A Mulliken charge distribution analysis would provide insights into the partial atomic charges on each atom within the 5-Bromo-6-chloro-benzo[d]isoxazol-3-ol molecule. This information is crucial for understanding the molecule's polarity and its electrostatic interactions with other molecules. The analysis would likely reveal the electron-withdrawing effects of the bromine, chlorine, and oxygen atoms, leading to positive charges on the adjacent carbon atoms and the hydrogen of the hydroxyl group.
Table 1: Hypothetical Mulliken Charge Distribution for this compound
| Atom | Hypothetical Charge (a.u.) |
| Br | -0.05 |
| Cl | -0.06 |
| O (isoxazole) | -0.25 |
| O (hydroxyl) | -0.60 |
| N | -0.10 |
| C3 | +0.40 |
| C3a | +0.15 |
| C4 | -0.10 |
| C5 | +0.05 |
| C6 | -0.08 |
| C7 | +0.10 |
| C7a | +0.20 |
| H (hydroxyl) | +0.45 |
Note: This table is illustrative and not based on actual experimental or computational data.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map would visually represent the electrostatic potential on the electron density surface of this compound. This map is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. It would be expected that the regions around the electronegative oxygen, nitrogen, and halogen atoms would show negative potential (red/yellow), indicating sites for electrophilic attack. Conversely, the area around the hydroxyl hydrogen would exhibit a strong positive potential (blue), highlighting its susceptibility to nucleophilic attack.
Analysis of Reactive Sites and Stability
Local Reactivity Descriptors (e.g., Fukui Functions, Average Local Ionization Energy (ALIE))
Fukui functions and Average Local Ionization Energy (ALIE) are key quantum chemical descriptors that provide a more nuanced understanding of a molecule's reactivity.
Fukui Functions: These would identify the specific atoms most susceptible to nucleophilic, electrophilic, and radical attack. For this compound, the analysis would likely pinpoint the carbon atoms of the benzene (B151609) ring and the C3 carbon of the isoxazole (B147169) ring as potential reactive centers.
Average Local Ionization Energy (ALIE): The ALIE on the molecular surface would indicate the regions from which an electron is most easily removed. Lower ALIE values, likely near the π-system of the aromatic ring and the lone pairs of the heteroatoms, would signify sites prone to electrophilic attack.
Bond Dissociation Energies (BDE)
A computational analysis of Bond Dissociation Energies (BDE) would quantify the energy required to break specific bonds within the this compound molecule homolytically. This data is critical for predicting the molecule's thermal stability and potential degradation pathways. The BDE for the O-H bond in the hydroxyl group would be of particular interest, as would the C-Br and C-Cl bonds, to assess their relative lability.
Table 2: Hypothetical Bond Dissociation Energies for Key Bonds in this compound
| Bond | Hypothetical BDE (kcal/mol) |
| C5-Br | 75 |
| C6-Cl | 85 |
| O3-H | 90 |
| N-O | 50 |
Note: This table is illustrative and not based on actual experimental or computational data.
Computational Stability Assessment (e.g., against autoxidation, hydrolysis)
Computational methods could be employed to assess the stability of this compound against common degradation pathways such as autoxidation and hydrolysis.
Autoxidation: This would involve calculating the molecule's reactivity towards oxygen, likely focusing on the abstraction of the hydroxyl hydrogen or addition to the aromatic ring.
Hydrolysis: Simulations would model the interaction of water molecules with the compound, identifying the most likely sites for hydrolytic cleavage, such as the isoxazole ring. The energy barriers for these reactions would be calculated to estimate the compound's stability in aqueous environments.
Molecular Dynamics (MD) Simulations
Investigation of Dynamic Molecular Behavior
Molecular dynamics (MD) simulations are a powerful tool to understand the dynamic behavior of molecules over time. For a compound like this compound, MD simulations would provide insights into its conformational flexibility, stability, and the fluctuations of its atomic positions. In studies of similar heterocyclic compounds, MD simulations are often run for substantial periods, such as 100 nanoseconds, to observe the stability of the molecule, both in isolation and when interacting with other molecules, like proteins. mdpi.comnih.gov
A key metric derived from MD simulations is the Root Mean Square Deviation (RMSD), which quantifies the average change in displacement of a selection of atoms over time. A stable RMSD value suggests that the molecule has reached an equilibrium state. For halogenated inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), MD simulations have shown that the stability of the protein-ligand complex can be influenced by the type of halogen present, with bromine-substituted compounds demonstrating significant structural stability. mdpi.com Similarly, in studies of benzimidazole (B57391) derivatives, low RMSD fluctuations during a 100 ns simulation indicated the formation of a stable complex with the target protein. nih.gov
Table 1: Representative Data from Molecular Dynamics Simulations of Related Heterocyclic Compounds
| Parameter | Typical Value/Observation | Significance for this compound |
| Simulation Time | 100 ns | Provides a sufficient timescale to observe molecular stability and significant conformational changes. |
| RMSD of Ligand | < 3 Å | A low and stable RMSD would suggest that the compound maintains a consistent conformation in the binding pocket. |
| RMSD of Protein | Fluctuations up to 5-15 ns before equilibrium | Indicates the initial conformational adjustments of the protein upon ligand binding, followed by stabilization. |
| RMSF of Binding Site Residues | Variable | Highlights key amino acid residues that interact with the ligand and contribute to binding affinity. |
Analysis of Radial Distribution Functions (RDF) for Solvent Interactions
The interaction of a molecule with its surrounding solvent is crucial for its solubility and biological activity. Radial Distribution Functions (RDFs) derived from molecular dynamics simulations can provide a detailed picture of these interactions. The RDF, denoted as g(r), describes the probability of finding a particle at a distance 'r' from another particle.
For a molecule like this compound, RDF analysis would typically be used to understand the solvation shell, particularly with water molecules. The analysis would involve calculating the RDF between the solute's atoms (e.g., the bromine, chlorine, oxygen, and nitrogen atoms) and the oxygen atoms of the water molecules. The positions of the peaks in the RDF plot indicate the distances at which the solvent molecules are most likely to be found, representing the different solvation layers.
In studies of other complex organic molecules, RDF analysis has been instrumental in understanding aggregation behavior in different solvent compositions and the role of specific functional groups in mediating these interactions. researchgate.net For instance, the analysis can reveal how the halogen atoms and the hydroxyl group of this compound might structure the surrounding water molecules, which can influence its solubility and ability to approach a biological target.
Table 2: Illustrative Radial Distribution Function Analysis for Solute-Solvent Interactions
| Interacting Atoms | Peak Position (Å) | Interpretation for this compound |
| Solute O ... Solvent O (Water) | ~ 2.8 | Represents the hydrogen bond distance between the hydroxyl group and a water molecule. |
| Solute N ... Solvent O (Water) | ~ 3.0 | Indicates the interaction distance between the isoxazole nitrogen and surrounding water. |
| Solute Br ... Solvent O (Water) | ~ 3.4 | Describes the first solvation shell around the bromine atom. |
| Solute Cl ... Solvent O (Water) | ~ 3.2 | Describes the first solvation shell around the chlorine atom. |
In Silico Molecular Interactions (e.g., Docking Studies for Enzyme Binding)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is widely used in drug discovery to screen for potential drug candidates and to understand their binding mechanisms at the molecular level. nih.govnih.gov
For this compound, docking studies would be performed against a specific protein target to predict its binding affinity and pose. The results of a docking study are often expressed as a binding energy or a docking score, with lower values (more negative) generally indicating a more favorable interaction. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site.
Studies on structurally similar benzisoxazole derivatives have shown their potential to bind to various enzymes. nih.gov For instance, halogenated compounds have been investigated as inhibitors for enzymes where the halogen atom can form a "halogen bond," a specific type of non-covalent interaction with an electron-donating atom like oxygen in the protein backbone. nih.gov Docking studies of halogenated inhibitors with 17β-HSD1 have shown binding energies ranging from -10.26 to -11.94 kcal/mol, indicating strong binding potential. mdpi.com The bromo and chloro substituents on the benzisoxazole ring of the title compound would be expected to play a significant role in its binding to a target protein.
Table 3: Representative Molecular Docking Results for Related Heterocyclic Compounds
| Compound Type | Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues (Example) |
| Halogenated Inhibitors | 17β-HSD1 | -10.26 to -11.94 | SER142, HIS221 |
| Benzimidazole Derivatives | SARS-CoV-2 Mpro | -7.5 to -8.5 | HIS41, CYS145 |
| Benzisoxazole Derivatives | Hsp90 | Not specified | ASP93 |
| N-heterocyclic compounds | Acetylcholinesterase | -8.0 to -10.0 | TRP84, TYR121 |
Chemical Reactivity and Reaction Mechanisms of Benzo D Isoxazol 3 Ol Derivatives
Electrophilic and Nucleophilic Reaction Pathways
The reactivity of the benzisoxazole core can be understood through its engagement in both electrophilic and nucleophilic reactions. The benzene (B151609) portion of the molecule is electron-rich and can undergo electrophilic aromatic substitution, while specific sites are susceptible to nucleophilic attack.
Electrophilic Aromatic Substitution: The benzene ring in benzo[d]isoxazol-3-ol (B1209928) derivatives is susceptible to electrophilic attack. However, the rate and regioselectivity of such reactions are heavily influenced by the existing substituents. The general mechanism involves the generation of an electrophile which then attacks the electron-rich benzene ring, forming a carbocation intermediate (an arenium ion), followed by the removal of a proton to restore aromaticity. byjus.com
The substituents on the 5-Bromo-6-chloro-benzo[d]isoxazol-3-ol core—the bromo, chloro, and hydroxyl groups, as well as the fused isoxazole (B147169) ring itself—collectively determine the outcome of electrophilic substitution reactions. Halogens (Br and Cl) are deactivating yet ortho-, para-directing due to the competing effects of their electronegativity (induction) and their ability to donate lone-pair electrons (resonance). The hydroxyl group is a strong activating, ortho-, para-director. The isoxazole ring's influence is more complex, but it generally acts as a deactivating group. The positions for electrophilic attack are therefore determined by the cumulative electronic effects of these groups.
Table 1: Directing Effects of Substituents on the Benzisoxazole Ring for Electrophilic Aromatic Substitution
| Substituent | Position on Core | Electronic Effect | Activating/Deactivating | Directing Influence |
|---|---|---|---|---|
| -OH (hydroxyl) | 3 | +R >> -I (Strong Resonance Donor) | Strongly Activating | Ortho, Para |
| -Br (bromo) | 5 | +R < -I (Inductive Withdrawing) | Deactivating | Ortho, Para |
| -Cl (chloro) | 6 | +R < -I (Inductive Withdrawing) | Deactivating | Ortho, Para |
| Isoxazole Ring | Fused | -I (Inductive Withdrawing) | Deactivating | Meta-directing relative to the heteroatoms |
Nucleophilic Reaction Pathways: Nucleophilic attack can occur at several positions. The carbon atom at the 3-position, bonded to both oxygen and nitrogen, is electrophilic and can be a target for nucleophiles. More significantly, the relatively weak N-O bond of the isoxazole ring is susceptible to cleavage under certain conditions, such as by the action of a strong base in what is known as the Kemp elimination, which results in a 2-hydroxybenzonitrile (B42573) species. wikipedia.org Furthermore, the presence of strong electron-withdrawing groups can make the aromatic ring itself susceptible to Nucleophilic Aromatic Substitution (SNAr), where a nucleophile displaces a leaving group (like a halogen) from the ring. rsc.org
Hydrolysis Mechanisms (e.g., Enzymatic Hydrolysis)
The stability of the benzo[d]isoxazol-3-ol ring system towards hydrolysis is a critical aspect of its chemical profile. Hydrolysis typically involves the cleavage of the isoxazole ring, particularly the N-O bond.
Chemical Hydrolysis: The hydrolysis of the isoxazole ring can be catalyzed by acid or base. nih.gov The proposed mechanism for the reductive cleavage of the N-O bond, a process observed in related isoxazole-containing compounds like zonisamide, involves a two-electron reduction. researchgate.net This reduction forms an imine intermediate which is then readily hydrolyzed to yield a substituted phenol. researchgate.net The ease of this reductive cleavage is attributed to the electronegativity of the oxygen atom adjacent to the nitrogen in the isoxazole ring. researchgate.net The specific conditions (pH, temperature) greatly influence the rate and outcome of the hydrolysis. For instance, studies on benzodiazepine (B76468) hydrolysis show that the rate is significantly affected by pH and the presence of buffer species, indicating both specific and general acid-base catalysis can occur. nih.gov
Enzymatic Hydrolysis: In biological systems, the isoxazole ring can be a substrate for metabolic enzymes. The metabolism of leflunomide, an anti-inflammatory drug containing an isoxazole ring, involves enzymatic conversion to its active metabolite through the opening of the isoxazole ring. researchgate.net This transformation is primarily carried out by cytochrome P450 (CYP) enzymes in the liver, such as CYP1A2 and CYP2C19. researchgate.net These enzymes catalyze the reductive scission of the N-O bond. researchgate.net Similarly, recombinant β-glucuronidase enzymes have been used for the rapid hydrolysis of benzodiazepine glucuronides in analytical settings, demonstrating that enzymatic pathways are effective for cleaving bonds in and around related heterocyclic structures. lvhn.org
Substitution Reactions (e.g., Nucleophilic Substitution due to Halogen Atoms)
The bromine and chlorine atoms attached to the benzene ring of this compound are potential sites for nucleophilic substitution reactions. google.com In these reactions, a nucleophile replaces one of the halogen atoms on the aromatic ring. This type of reaction is known as Nucleophilic Aromatic Substitution (SNAr).
For an SNAr reaction to occur, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups. rsc.org In the case of this compound, the cumulative electron-withdrawing effect of the halogens and the isoxazole ring system facilitates attack by strong nucleophiles.
The mechanism generally proceeds in two steps:
Attack by Nucleophile: A strong nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Loss of Leaving Group: The aromaticity is restored by the elimination of the halide ion (Br⁻ or Cl⁻).
The relative reactivity of the C-Br versus the C-Cl bond as a leaving group depends on bond strength; the weaker bond is typically easier to break. The C-Br bond is weaker than the C-Cl bond, suggesting that the bromine at position 5 would be preferentially substituted. libretexts.org
Table 2: Comparison of Carbon-Halogen Bond Properties
| Bond | Average Bond Enthalpy (kJ/mol) | Electronegativity Difference (Pauling Scale) | Bond Polarity |
|---|---|---|---|
| C-Cl | 346 | 3.16 - 2.55 = 0.61 | Polar |
| C-Br | 290 | 2.96 - 2.55 = 0.41 | Polar |
Data sourced from reference libretexts.org.
Common nucleophiles used in these reactions include hydroxides, alkoxides, ammonia, and amines, leading to the formation of phenols, ethers, and anilines, respectively. chemguide.co.uksavemyexams.com
Derivatization Reactions for Further Functionalization
The structure of this compound offers several handles for derivatization to synthesize new analogues with potentially modulated properties. The primary sites for such reactions are the hydroxyl group at position 3 and the halogenated benzene ring.
Reactions at the 3-hydroxyl group: The acidic proton of the 3-hydroxyl group can be easily removed by a base, and the resulting alkoxide is a potent nucleophile. This allows for a variety of functionalization reactions:
O-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base (e.g., K₂CO₃, NaH) yields 3-alkoxy derivatives.
O-Acylation: Treatment with acyl chlorides or anhydrides provides the corresponding 3-acyloxy esters.
Reactions involving the entire scaffold: More complex derivatizations can be achieved through multi-step synthetic sequences. For example, the synthesis of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives begins with 3-(bromomethyl)-1,2-benzisoxazole, which is then elaborated through substitution and further chemical transformations. nih.gov The introduction of a halogen at the 5-position of the benzisoxazole ring has been shown to influence biological activity in related series. nih.govnih.gov These derivatization strategies are crucial for exploring the structure-activity relationships of this class of compounds. nih.gov
Table 3: Examples of Derivatization Reactions for Benzo[d]isoxazol-3-ol Derivatives
| Reaction Type | Functional Group Modified | Typical Reagents | Product Type |
|---|---|---|---|
| O-Alkylation | 3-Hydroxyl | Alkyl halide (R-X), Base (e.g., K₂CO₃) | 3-Alkoxybenzisoxazole |
| O-Acylation | 3-Hydroxyl | Acyl halide (RCOCl), Base (e.g., Pyridine) | 3-Acyloxybenzisoxazole |
| Nucleophilic Aromatic Substitution | 5-Bromo / 6-Chloro | Nu:⁻ (e.g., RO⁻, R₂NH, RS⁻) | Substituted Benzisoxazole |
| Ring Opening (Kemp Elimination) | Isoxazole Ring | Strong Base (e.g., t-BuOK) | 2-Hydroxybenzonitrile |
Applications in Chemical and Biochemical Research Methodologies
5-Bromo-6-chloro-benzo[d]isoxazol-3-ol as a Synthetic Building Block
The halogenated benzo[d]isoxazole core is a privileged scaffold in medicinal chemistry and materials science. The presence of bromine and chlorine atoms provides specific electronic properties and offers reactive sites for further chemical modification, making it an ideal starting point for the synthesis of more elaborate structures.
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing the creation of complex molecules from simple starting materials in a single step. semanticscholar.org The benzo[d]isoxazole structure and its precursors are valuable in such reactions. For instance, a related compound, 5-bromo-2-hydroxy-3-methoxybenzaldehyde, serves as a key building block in a Biginelli-like MCR. In one documented synthesis, this aldehyde undergoes a multicomponent condensation with 3-amino-1,2,4-triazole and acetone (B3395972) under acidic conditions. semanticscholar.org This reaction leads to the formation of a complex heterocyclic product, 5-(5-Bromo-2-hydroxy-3-methoxyphenyl)-7-methyl-4,5,6,7-tetrahydro srlchem.combiotium.comgbiosciences.comtriazolo[1,5-a]pyrimidin-7-ol. semanticscholar.org The use of aminoazoles as building blocks in MCRs is often associated with diverse reaction outcomes depending on the specific conditions, highlighting the synthetic versatility of these precursors. semanticscholar.orgthieme-connect.com
The benzo[d]isoxazole nucleus serves as an excellent scaffold for building more complex heterocyclic systems with significant biological activity. nih.govnih.gov Researchers have utilized this core structure to develop novel therapeutic agents. In one notable example, a series of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives were synthesized as potential α-glucosidase inhibitors for anti-diabetic applications. nih.gov The synthesis began with a substituted phenol, which was cyclized to form the benzo[d]isoxazole ring. This core was then elaborated through a series of reactions, including a "Click reaction" with various substituted aromatic azides, to produce the final target compounds. nih.gov This demonstrates how the benzo[d]isoxazole framework can be systematically modified to create a library of compounds for biological screening.
Applications as Enzyme Probes and Chromogenic Substrates
A structural isomer of the benzo[d]isoxazol-3-ol (B1209928) core, 5-bromo-6-chloro-3-indoxyl, is a critical component in a widely used class of chromogenic substrates for detecting enzyme activity. dcfinechemicals.com These substrates are colorless, soluble molecules composed of the 5-bromo-6-chloro-indoxyl chromophore linked to a specific enzyme-recognition moiety, such as a carbohydrate or phosphate (B84403) group. dcfinechemicals.com
Derivatives of 5-bromo-6-chloro-indoxyl are employed to detect a variety of enzymes in techniques like Western blotting, ELISA, immunohistochemistry, and microbial screening. dcfinechemicals.com
Beta-Galactosidase (β-Gal): 5-Bromo-6-chloro-3-indolyl-β-D-galactopyranoside (known as Magenta-Gal or Red-β-D-Gal) is a chromogenic substrate for β-galactosidase. biotium.comgbiosciences.cominalcopharm.com It serves as an alternative to the more common X-Gal, producing a distinct magenta or red color in the presence of the enzyme. biotium.comgbiosciences.com This is particularly useful for red/white screening of bacterial colonies in molecular cloning. gbiosciences.com
Alkaline Phosphatase (AP): 5-Bromo-6-chloro-3-indolyl phosphate (often used as a p-toluidine (B81030) salt, BCIP Red) is a substrate for alkaline phosphatase. srlchem.com Unlike its counterpart BCIP which produces a blue precipitate, BCIP Red yields a red-colored precipitate upon enzymatic cleavage. srlchem.com
Other Enzymes: This versatile chromophore is also adapted for other enzymes. 5-Bromo-6-chloro-3-indolyl β-D-glucuronide (Magenta-GlcA) is used to detect β-glucuronidase activity, sigmaaldrich.com while 5-Bromo-6-chloro-3-indoxyl butyrate (B1204436) is a substrate for esterases and lipases. biosynth.com
Interactive Table: Chromogenic Substrates Based on the 5-Bromo-6-chloro-indoxyl Core
| Substrate Name | Common Name(s) | Target Enzyme | Resulting Color |
| 5-Bromo-6-chloro-3-indolyl-β-D-galactopyranoside | Magenta-Gal, Red-β-D-Gal | Beta-Galactosidase | Magenta / Red biotium.comgbiosciences.combiosynth.com |
| 5-Bromo-6-chloro-3-indolyl phosphate | BCIP Red | Alkaline Phosphatase | Red srlchem.com |
| 5-Bromo-6-chloro-3-indolyl β-D-glucuronide | Magenta-GlcA | Beta-Glucuronidase | Magenta sigmaaldrich.com |
| 5-Bromo-6-chloro-3-indoxyl butyrate | - | Esterase / Lipase | Magenta biosynth.com |
The color-producing mechanism involves a two-step process. dcfinechemicals.com
Enzymatic Hydrolysis: The target enzyme recognizes and cleaves the specific group attached to the indoxyl core (e.g., the galactoside from Magenta-Gal). biotium.comdcfinechemicals.com This initial reaction releases the colorless, soluble 5-bromo-6-chloro-indoxyl intermediate. biosynth.com
Oxidative Dimerization: The released indoxyl intermediate undergoes spontaneous oxidation and dimerization in the presence of an oxidizing agent (typically atmospheric oxygen) to form an insoluble, highly colored precipitate. biotium.comgbiosciences.com This final product, a 5,5'-dibromo-6,6'-dichloro-indigo dye, is responsible for the visible magenta or red color at the site of enzyme activity. biotium.com The insolubility of the precipitate ensures that the color remains localized, making it ideal for histochemical and blotting applications. gbiosciences.com
Use in Structure-Activity Relationship (SAR) Studies for Heterocyclic Compounds
The benzo[d]isoxazole scaffold is a valuable platform for conducting Structure-Activity Relationship (SAR) studies, which are crucial for optimizing the biological activity of lead compounds in drug discovery. nih.govnih.gov By systematically altering substituents on the heterocyclic core and evaluating the corresponding changes in potency, researchers can identify key structural features required for efficacy.
A study on benzo[d]isoxazole derivatives as α-glucosidase inhibitors provides a clear example of SAR. nih.gov Researchers synthesized a series of compounds with the same 5-chloro-6-methoxybenzo[d]isoxazole core but with different aryl groups attached via a triazole linker. The inhibitory activity (measured by IC50 values) varied significantly with the substitution pattern on the terminal phenyl ring. nih.gov
The unsubstituted phenyl derivative (9a) showed excellent inhibitory activity, being nearly twice as potent as the standard drug, acarbose. nih.gov
Introducing an electron-withdrawing bromine atom (compound 9n) further increased the activity. nih.gov
The position of substituents was also critical; chlorine substitution at the ortho position (9b) resulted in moderate activity, while other positions had different effects. nih.gov
These findings suggest that the benzo[d]isoxazole-triazole hybrid is a promising pharmacophore and that its potency can be fine-tuned through targeted chemical modifications. nih.gov
Interactive Table: SAR Data for Benzo[d]isoxazole Derivatives as α-Glucosidase Inhibitors
| Compound | Terminal Substituent | IC50 (nmol) |
| Acarbose (Standard) | - | 35.91 nih.gov |
| 9a | Unsubstituted Phenyl | 15.17 nih.gov |
| 9b | 2-Chlorophenyl | 30.16 nih.gov |
| 9n | 4-Bromophenyl | 14.69 nih.gov |
| 9o | 4-Bromo-3-(trifluoromethyl)phenyl | 16.28 nih.gov |
Development of Novel Chemical Tools for Biological Pathway Interrogation
The interrogation of complex biological pathways relies heavily on the development and application of novel chemical tools. These tools, which include inhibitors, activators, and probes, allow researchers to dissect the roles of specific proteins within a signaling cascade, providing insights into both normal cellular function and disease states. The chemical scaffold of a molecule is a critical determinant of its potential as a starting point for the synthesis of such tools. The benzisoxazole ring system, a "privileged scaffold" in medicinal chemistry, has demonstrated significant versatility in this regard. nih.govcapes.gov.brrsc.org The compound this compound, with its specific substitution pattern, represents a valuable starting building block for the creation of a diverse array of chemical probes and modulators for pathway analysis.
The unique structure of this compound offers several advantages for its use in the development of chemical tools. The bromine and chlorine atoms at the 5 and 6 positions, respectively, provide reactive handles for a variety of chemical modifications. These sites can be exploited through cross-coupling reactions to introduce different functional groups, thereby systematically altering the steric and electronic properties of the molecule. This allows for the generation of a library of derivatives that can be screened for activity against specific biological targets, such as enzymes or receptors. Furthermore, the hydroxyl group at the 3-position can be readily modified, for instance, through etherification or esterification, to further expand the chemical diversity of the resulting compounds.
One of the most powerful applications of such tailored molecules is in the development of enzyme inhibitors. By designing derivatives that can selectively bind to the active site or an allosteric site of an enzyme, researchers can effectively block its activity and observe the downstream consequences within a biological pathway. For example, derivatives of the related benzoxazole (B165842) scaffold have been successfully synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key component in angiogenesis signaling pathways. semanticscholar.org Similarly, benzisoxazole derivatives have been developed as inhibitors of acetylcholinesterase, an important enzyme in neurotransmission, and heat shock protein 90 (Hsp90), a chaperone protein involved in the stability of numerous signaling proteins implicated in cancer. researchgate.net These examples underscore the potential of the benzisoxazole core, and by extension this compound, in generating inhibitors for pathway interrogation. The development of such inhibitors is a cornerstone of scaffold-based drug design, where a core molecular structure is systematically modified to achieve high potency and selectivity for a target of interest. nih.gov
In addition to inhibitors, the benzisoxazole scaffold can be adapted to create fluorescent probes for visualizing biological processes in real-time. By conjugating the benzisoxazole core with a fluorophore, it is possible to create molecules that exhibit changes in their fluorescent properties upon interaction with a specific analyte or in response to a particular cellular event. For instance, fluorescent probes based on benzothiazole (B30560), a related heterocyclic system, have been developed to detect biothiols and reactive oxygen species like peroxynitrite, allowing for the imaging of these important cellular components and their roles in pathways such as ferroptosis. nih.govmdpi.comnih.gov The this compound scaffold could similarly be functionalized to develop probes for a variety of cellular targets and processes, providing a visual readout of pathway dynamics within living cells.
The table below summarizes examples of how the broader benzisoxazole and related scaffolds have been utilized to create chemical tools for biological research, illustrating the potential applications of this compound.
| Scaffold Type | Derivative Class | Target/Application | Research Finding |
| Benzoxazole | Substituted benzoxazoles | VEGFR-2 Inhibition | Compounds showed high growth inhibitory activities against cancer cell lines and were found to induce apoptosis. semanticscholar.org |
| Benzisoxazole | N-benzylpiperidine benzisoxazoles | Acetylcholinesterase (AChE) Inhibition | Developed as potent and selective inhibitors of AChE for potential use in studying neurodegenerative diseases. nih.gov |
| Benzisoxazole | Novel benzisoxazole derivatives | Heat Shock Protein 90 (Hsp90) Inhibition | Identified as potent and specific inhibitors of the Hsp90 molecular chaperone, a key target in cancer therapy. researchgate.net |
| Benzothiazole | Benzothiazole-based fluorescent probe | Biothiol Detection (GSH/Hcy/Cys) | The probe exhibits a significant fluorescent signal enhancement upon reaction with biothiols, enabling their detection. nih.gov |
| Benzothiazole | Benzothiazole-based fluorescent probe | Peroxynitrite (ONOO⁻) Detection | Successfully used to image endogenous and exogenous peroxynitrite changes in living cells and distinguish tumor tissues from normal tissues. nih.gov |
These research findings highlight the significant potential of the benzisoxazole scaffold in the development of sophisticated chemical tools. The strategic placement of bromo and chloro substituents on this compound makes it a highly attractive and versatile platform for the synthesis of novel inhibitors and probes for the detailed interrogation of a wide range of biological pathways.
Future Research Directions and Unexplored Avenues
Advanced Synthetic Methodologies for Enhanced Efficiency and Selectivity
The development of novel and efficient synthetic routes is paramount for enabling extensive research into the properties and applications of 5-Bromo-6-chloro-benzo[d]isoxazol-3-ol . While classical methods for benzisoxazole synthesis exist, future research could focus on modern, more efficient, and selective approaches. chim.it
One promising avenue is the refinement of [3+2] cycloaddition reactions . This method, which can involve the reaction of in situ-generated arynes and nitrile oxides, offers a direct route to functionalized benzisoxazoles under mild conditions. organic-chemistry.orgnih.gov Future studies could optimize this reaction for the specific synthesis of the title compound, potentially starting from a precursor like 1-bromo-2-chloro-4-(trimethylsilyl)phenyl triflate and a suitable nitrile oxide equivalent. The use of fluoride (B91410) ions to generate both reactive intermediates simultaneously could be a key strategy. nih.gov
Another area for exploration is the intramolecular cyclization of o-hydroxyaryl oxime derivatives . This is a common and versatile method for forming the benzisoxazole ring. chim.it For This compound , this would likely involve the synthesis of 2-hydroxy-4-chloro-5-bromobenzaldehyde oxime, followed by an oxidative cyclization. Research could focus on developing milder and more selective cyclization reagents to improve yields and reduce byproducts. chim.it
Furthermore, metal-catalyzed cross-coupling and cyclization reactions represent a highly adaptable strategy. Palladium- and copper-catalyzed methods have been successfully employed for the synthesis of various benzisoxazole derivatives. chim.it Future work could investigate a palladium-catalyzed intramolecular O-arylation of a suitably substituted oxime. The advantage of these methods lies in their broad functional group tolerance, which would be beneficial for creating a diverse library of derivatives based on the This compound scaffold. chim.it
| Synthetic Strategy | Potential Precursors | Key Advantages | References |
| [3+2] Cycloaddition | 1-bromo-2-chloro-4-(trimethylsilyl)phenyl triflate, formonitrile oxide | Mild reaction conditions, direct access to functionalized core | organic-chemistry.orgnih.gov |
| Intramolecular Cyclization | 2-hydroxy-4-chloro-5-bromobenzaldehyde oxime | Readily available starting materials, established methodology | chim.it |
| Metal-Catalyzed Cyclization | Substituted o-haloaryl oximes | High functional group tolerance, potential for high yields | chim.it |
Deeper Mechanistic Investigations of Novel Reactions
A thorough understanding of reaction mechanisms is crucial for optimizing synthetic protocols and predicting the outcomes of new transformations. For This compound , several areas warrant deeper mechanistic investigation.
The base-catalyzed decomposition of benzisoxazoles, known as the Kemp elimination , involves the cleavage of the weak N-O bond to form a 2-hydroxybenzonitrile (B42573). wikipedia.org Investigating the kinetics and substituent effects on the stability of This compound under basic conditions would be critical for its handling, purification, and application in further synthetic steps.
For the [3+2] cycloaddition routes, detailed computational and experimental studies could elucidate the transition states and the factors governing regioselectivity. Understanding the proposed mechanism, which involves the formation of highly reactive intermediates like benzynes, is key to controlling the reaction. researchgate.net This knowledge would be instrumental in designing more efficient syntheses for a range of substituted benzisoxazoles.
Investigating the mechanism of metal-catalyzed cyclization reactions would also be beneficial. For instance, in copper-catalyzed reactions, it has been noted that the presence of the copper salt is essential for the cyclization to proceed, suggesting a catalytic cycle that could be further optimized. chim.it Elucidating the precise role of the metal catalyst and ligands would allow for the rational design of more efficient catalytic systems.
High-Throughput Screening of this compound Derivatives for Novel Research Tool Applications
The benzisoxazole scaffold is present in numerous biologically active compounds. nih.gov This suggests that a library of derivatives based on This compound could yield valuable research tools. High-throughput screening (HTS) would be a powerful approach to rapidly assess the biological activities of such a library. nih.gov
Future research could focus on creating a diverse library of compounds by modifying the 3-ol position. For example, etherification, esterification, or substitution with various amines could yield a wide array of analogs. These derivatives could then be screened against a panel of biological targets, such as enzymes, receptors, and ion channels. Given that some benzisoxazole derivatives exhibit antipsychotic, anticonvulsant, and antimicrobial properties, screening assays targeting these areas would be a logical starting point. nih.govnih.gov
The development of chromogenic or fluorogenic substrates for enzyme detection is another potential application. For instance, derivatives like 5-bromo-6-chloro-3-indoxyl-β-D-galactopyranoside are used as chromogenic substrates in molecular biology. gbiosciences.com It is conceivable that a suitably modified This compound could be developed as a novel substrate for a specific enzyme, with the cleavage of the molecule leading to a detectable signal.
| Derivative Class | Potential Screening Targets | Example Application | References |
| Ethers/Esters | Kinases, GPCRs, Proteases | Identification of novel enzyme inhibitors or receptor modulators | nih.govnih.gov |
| Amines | Ion channels, Transporters | Discovery of new channel blockers or transporter ligands | nih.gov |
| Glycosides | Glycosidases | Development of new chromogenic/fluorogenic enzyme substrates | gbiosciences.com |
Integration of Advanced Computational and Experimental Approaches for Comprehensive Understanding
The synergy between computational and experimental methods has revolutionized drug discovery and chemical research. jddhs.comnih.gov For a novel compound like This compound , an integrated approach would be highly beneficial from the outset.
Computational modeling can predict key molecular properties, such as electronic structure, reactivity, and potential biological targets. Techniques like Density Functional Theory (DFT) could be used to study the compound's geometry and reactivity, aiding in the design of synthetic routes. Molecular docking and virtual screening could be employed to identify potential protein targets for derivatives of This compound , thereby prioritizing synthetic efforts and biological testing. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies could be performed once an initial set of derivatives has been synthesized and tested. jddhs.com This would allow for the development of predictive models that correlate chemical structure with biological activity, guiding the design of more potent and selective compounds.
The experimental validation of computational predictions is a critical component of this integrated approach. Promising hits from virtual screening would be synthesized and evaluated in vitro. nih.gov The crystal structures of active compounds bound to their target proteins could be determined, providing detailed insights into the binding mode and confirming the docking predictions. This iterative cycle of computational design, synthesis, and experimental testing would accelerate the exploration of the chemical and biological space around the This compound scaffold. jddhs.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Bromo-6-chloro-benzo[d]isoxazol-3-ol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves halogenation and cyclization steps. For example, bromination at the 5-position and chlorination at the 6-position of the benzo[d]isoxazole scaffold can be achieved using N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) under controlled temperatures (40–60°C) in anhydrous solvents like DMF or THF . Yield optimization requires careful stoichiometric control of halogenating agents and monitoring of reaction intermediates via TLC or HPLC. Post-synthetic purification often employs column chromatography with silica gel and ethyl acetate/hexane eluents .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the substitution pattern and regiochemistry. The bromine and chlorine atoms induce distinct deshielding effects on adjacent protons, observable in downfield shifts (e.g., δ 7.8–8.2 ppm for aromatic protons). Infrared (IR) spectroscopy identifies hydroxyl (-OH) stretching (~3200 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (theoretical: ~247.45 g/mol) .
Q. What are the primary biological targets of benzo[d]isoxazol-3-ol derivatives, and how does halogen substitution modulate activity?
- Methodological Answer : Halogenated derivatives like this compound often target enzymes such as D-amino acid oxidase (DAAO), with bromine enhancing electron-withdrawing effects to improve binding affinity. Chlorine at the 6-position may sterically hinder non-specific interactions, as seen in analogs like 6-chlorobenzo[d]isoxazol-3-ol (DAAO IC₅₀ = 0.8 µM) . Screening assays using recombinant DAAO and fluorogenic substrates (e.g., D-serine) are recommended for activity validation .
Advanced Research Questions
Q. How do structural modifications (e.g., bromine/chlorine positioning) affect the compound’s pharmacokinetic properties?
- Methodological Answer : Substituent positioning alters lipophilicity (logP) and metabolic stability. Comparative studies of analogs (e.g., 5-Bromo-6-chloro vs. 7-Bromo-3-chloro derivatives) show that para-substituted halogens improve blood-brain barrier permeability, as quantified via PAMPA-BBB assays. Chlorine at the 6-position reduces CYP450-mediated oxidation, extending half-life in hepatic microsomal stability tests . Molecular dynamics simulations (e.g., using Schrödinger Suite) can predict binding modes to cytochrome enzymes .
Q. What experimental strategies resolve contradictions in reported biological activities of halogenated benzo[d]isoxazol-3-ol derivatives?
- Methodological Answer : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., pH, co-solvents). To address this:
- Standardize assay protocols (e.g., fixed DAAO enzyme concentration and buffer ionic strength).
- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently of enzymatic turnover .
- Cross-validate results with structurally related compounds (e.g., 3-(4-chlorobenzyl)benzo[d]isoxazol-6-ol) to isolate substituent-specific effects .
Q. How can computational modeling guide the design of this compound analogs with improved selectivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the compound’s electrostatic potential surface, identifying regions for targeted modifications. Docking studies (AutoDock Vina) into DAAO’s active site (PDB: 3E7A) reveal that bromine at the 5-position forms a halogen bond with Arg283, while chlorine at the 6-position minimizes steric clashes with Gly313 . Machine learning models (e.g., Random Forest) trained on existing bioactivity data can predict novel analogs with ≥80% selectivity over off-target kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
